[{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid
Overview
Description
[{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a complex structure that includes a fluorobenzyl group, a phenyl group, and an aminoacetic acid moiety, making it a subject of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid typically involves multiple steps:
Formation of the Fluorobenzyl Intermediate: The initial step involves the preparation of the 4-fluorobenzylamine through the reaction of 4-fluorobenzyl chloride with ammonia or an amine source under controlled conditions.
Coupling with Phenyl Group: The next step involves coupling the fluorobenzyl intermediate with a phenyl group. This can be achieved through a nucleophilic substitution reaction where the fluorobenzylamine reacts with a phenyl halide in the presence of a base.
Formation of the Aminoacetic Acid Moiety: The final step involves the introduction of the aminoacetic acid group. This can be done through a condensation reaction where the coupled intermediate reacts with glycine or a glycine derivative under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or other substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, [{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its potential to mimic natural substrates or inhibitors. It may also serve as a probe in biochemical assays to investigate cellular processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl and phenyl groups may facilitate binding to hydrophobic pockets, while the aminoacetic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [{2-[(4-Chlorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid
- [{2-[(4-Methylbenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid
- [{2-[(4-Bromobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid
Uniqueness
[{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound, increase its lipophilicity, and improve its binding affinity to biological targets compared to its analogs with different substituents.
Properties
IUPAC Name |
2-(N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]anilino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c18-14-8-6-13(7-9-14)10-19-16(21)11-20(12-17(22)23)15-4-2-1-3-5-15/h1-9H,10-12H2,(H,19,21)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSLMTSQZZIWFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NCC2=CC=C(C=C2)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401162374 | |
Record name | Glycine, N-[2-[[(4-fluorophenyl)methyl]amino]-2-oxoethyl]-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401162374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142204-64-5 | |
Record name | Glycine, N-[2-[[(4-fluorophenyl)methyl]amino]-2-oxoethyl]-N-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142204-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-[2-[[(4-fluorophenyl)methyl]amino]-2-oxoethyl]-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401162374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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